Angiotensin I-Converting Enzyme (ACE) Inactivator
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Angiotensin I-Converting Enzyme (ACE) inhibitors are medicines that help relax the veins and arteries to lower blood pressure . They prevent an enzyme in the body from producing angiotensin 2, a substance that narrows blood vessels, causing high blood pressure and forcing the heart to work harder .
Synthesis Analysis
ACE inhibitors can be obtained from various sources. For instance, they can be derived from the hydrolysis of food proteins . A study reported the method for purifying ACE inhibitors from the lees of traditional Chinese rice wine .Molecular Structure Analysis
The molecular mechanisms of chloride activation in ACE inhibitors have been investigated thoroughly through mutagenesis studies and shown to be substrate-dependent . Recent results from X-ray crystallography structural analysis have provided the basis for the intricate interactions between ACE, its substrate, and chloride ions .Chemical Reactions Analysis
ACE inhibitors produce vasodilation by inhibiting the formation of angiotensin II . This vasoconstrictor is formed by the proteolytic action of renin (released by the kidneys) acting on circulating angiotensinogen to form angiotensin I .Physical And Chemical Properties Analysis
The physical and chemical properties of ACE inhibitors can vary depending on their source and the method of their production .Scientific Research Applications
Cardiovascular Regulation and ACE
ACE plays a significant role in vascular tone regulation and cardiovascular health. It transforms the biologically inactive angiotensin I into the vasoconstrictor angiotensin II, while also inactivating the vasodilatory peptide bradykinin. This dual action contributes to the regulation of blood pressure and cardiovascular functions. The interaction between ACE, kinins, and nitric oxide (NO) is crucial for maintaining vascular homeostasis. Inhibitors of ACE can treat cardiovascular diseases by promoting the accumulation of kinins and inhibiting angiotensin II production, demonstrating the enzyme's central role in cardiovascular pathophysiology (Linz et al., 1999).
Athletic Performance and ACE I/D Genetic Polymorphism
The ACE I/D genetic polymorphism has been investigated as a biomarker for athletic performance. Studies suggest that variations in ACE levels and its enzymatic activity, influenced by the ACE gene's I/D polymorphism, might correlate with superior athletic performance. This relationship has been explored across different sports and ethnicities, indicating a potential for ACE polymorphisms to predict athletic prowess, though the evidence remains inconclusive and warrants further research (de Mello Costa & Slocombe, 2012).
ACE2 and Cardiovascular Disease
Recent findings have highlighted the cardioprotective and renoprotective roles of Angiotensin-converting enzyme 2 (ACE2), which acts counterregulatory to the effects of angiotensin II. ACE2's involvement in degrading angiotensin II to produce the vasodilator angiotensin 1-7 suggests its potential therapeutic applications for treating and managing cardiovascular diseases (Ingelfinger, 2009).
Novel Therapeutic Applications
The development of selective ACE inhibitors for treating various diseases beyond hypertension illustrates the enzyme's importance beyond cardiovascular regulation. For instance, ACE inhibitors' potential role in cancer treatment has been proposed, suggesting their ability to slow tumor growth by modulating the renin-angiotensin system. Additionally, ACE's role in the metabolism of bioactive peptides in insects presents a novel target for developing new insect growth regulators (Radin et al., 2018; Isaac et al., 2007).
Future Directions
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[(2-cyanoacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c22-12-11-19(25)23-17(13-15-7-3-1-4-8-15)20(26)24-18(21(27)28)14-16-9-5-2-6-10-16/h1-10,17-18H,11,13-14H2,(H,23,25)(H,24,26)(H,27,28)/t17-,18-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPAPTZAOPMWDRV-ROUUACIJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[[(2S)-2-[(2-cyanoacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.